molecular formula C11H8ClNO3 B1601294 Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate CAS No. 89204-91-1

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

Cat. No.: B1601294
CAS No.: 89204-91-1
M. Wt: 237.64 g/mol
InChI Key: OPVGROBAFGODPL-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS 89204-91-1) is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a 2-chlorophenyl group and at the 4-position with a methyl ester (Figure 1). This compound is primarily utilized in industrial research, particularly in pharmaceutical and agrochemical intermediate synthesis . Its molecular formula is C₁₁H₈ClNO₃, with a molecular weight of 237.64 g/mol (calculated). The 2-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and molecular interactions, making it a valuable scaffold for derivatization .

Properties

IUPAC Name

methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVGROBAFGODPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535001
Record name Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89204-91-1
Record name Methyl 5-(2-chlorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89204-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Chlorophenyl-Substituted Precursors

  • Starting Materials: 2-chlorophenyl-substituted α-haloketones or α-bromoacetophenones can be reacted with methyl glycinate or related amides to form intermediates.

  • Cyclization Conditions: Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux promotes ring closure to the oxazole.

  • Solvents and Bases: Dichloromethane or toluene are common solvents; bases like triethylamine facilitate the initial amide formation step.

  • Purification: Column chromatography or recrystallization yields the pure methyl ester oxazole.

Ruthenium(II)-Catalyzed C-O Cyclization

  • Catalyst System: [RuCl₂(p-cymene)]₂ with AgSbF₆ and Cu(OAc)₂·H₂O in 1,2-dichloroethane (DCE) solvent at 90 °C under air.

  • Substrate: N-vinylbenzamides bearing the 2-chlorophenyl group.

  • Outcome: Efficient formation of the oxazole ring with methyl ester functionality, suitable for preparing this compound analogs.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, toluene, DCE Solvent polarity affects yield and purity
Temperature Reflux (80–120 °C) or 90 °C (metal-catalyzed) Controlled heating for cyclization
Catalyst POCl₃, PPA, or Ru(II) complex Choice depends on method
Base Triethylamine or none (acidic cyclization) Base used in amide formation step
Reaction Time 6–12 hours Monitored by TLC or NMR
Purification Column chromatography, recrystallization Ensures high purity

Characterization of the Synthesized Compound

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic signals for aromatic protons of the 2-chlorophenyl group (δ 7.0–8.0 ppm) and the methyl ester singlet (~δ 3.8 ppm).
    • ^13C NMR confirms the oxazole carbons and ester carbonyl (~δ 160–170 ppm).
  • Infrared (IR) Spectroscopy:

    • Ester C=O stretching at approximately 1720 cm⁻¹.
    • Oxazole ring vibrations near 1600 cm⁻¹.
  • Mass Spectrometry:

    • Molecular ion peak consistent with the expected molecular weight of this compound.
  • X-ray Crystallography:

    • Confirms the molecular structure and substitution pattern when crystals are available.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
α-Haloketone-Amide Cyclization 2-chlorophenyl α-haloketone, methyl glycinate POCl₃ or PPA, triethylamine Reflux in DCM or toluene 60–80 Straightforward, scalable Requires careful control of conditions
Ru(II)-Catalyzed C-O Cyclization N-vinylbenzamide with 2-chlorophenyl substituent [RuCl₂(p-cymene)]₂, AgSbF₆, Cu(OAc)₂·H₂O 90 °C, DCE, air atmosphere 70–85 Mild conditions, high selectivity Catalyst cost, substrate scope limitations
Iodine-Promoted Cycloaddition α-methylenyl isocyanides, methyl ketones Iodine Room temp to reflux Variable Metal-free, simple setup Limited substrate scope

Research Findings and Notes

  • The choice of synthetic route depends on availability of starting materials and desired scale.

  • Transition metal catalysis offers milder reaction conditions and often better selectivity but may involve higher cost and catalyst handling.

  • Classical cyclization methods remain valuable for large-scale synthesis due to simplicity and cost-effectiveness.

  • Purity and yield optimization require fine-tuning of solvent, temperature, and reaction time.

  • Characterization techniques such as NMR, IR, and X-ray crystallography are essential for confirming the structure and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve specific temperature and solvent choices .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural analogues of this compound differ primarily in the substituents on the oxazole ring (Table 1). Key variations include halogen type, substituent position, and additional functional groups.

Table 1: Structural Analogues of Methyl 5-(2-Chlorophenyl)oxazole-4-carboxylate

Compound Name Substituent (Position) CAS Number Molecular Weight (g/mol)
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate 3-chlorophenyl (C-5) 89204-92-2 237.64
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate 4-fluorophenyl (C-5) 89204-90-0 221.19
Methyl 5-(2,4-dimethoxyphenyl)oxazole-4-carboxylate 2,4-dimethoxyphenyl (C-5) N/A 263.25
Methyl 5-methyl-2-phenyloxazole-4-carboxylate Methyl (C-5), phenyl (C-2) 100063-41-0 217.22

Key Observations :

  • Methoxy vs. Halogen : The 2,4-dimethoxyphenyl variant () replaces halogens with methoxy groups, enhancing electron-donating properties and possibly improving solubility in polar solvents .
  • Steric Considerations : The 3-chlorophenyl isomer (CAS 89204-92-2) may exhibit different steric hindrance compared to the 2-chlorophenyl derivative, affecting binding in biological systems .

Key Observations :

  • The synthesis of the 2,4-dimethoxyphenyl analogue () achieved a 72% yield using carbodiimide (CDI)-mediated coupling, suggesting efficient activation of carboxylic acid intermediates .
  • Lower yields (e.g., 56% for cyanomethyl derivatives in ) may arise from steric challenges during esterification or cyclization steps .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) UV λmax (nm) Notable Spectral Data
This compound Not reported Not reported NMR/LC-MS confirmed ()
Macrooxazole A () Oil 202, 227, 277 HR-ESIMS: m/z 278.1026 [M+H]+
Methyl 5-(2,4-dimethoxyphenyl)oxazole-4-carboxylate 122 Not reported LC-MS: m/z 264 [MH]+

Key Observations :

  • The dimethoxyphenyl derivative () has a defined melting point (122°C), indicating higher crystallinity compared to the oily macrooxazole A .
  • UV spectra for macrooxazole A suggest conjugation effects from the hydroxybenzyl group, absent in halogenated analogues .

Structural and Crystallographic Analysis

  • Software Tools : SHELX () and Mercury () are widely used for crystallographic refinement and visualization. For example, HMBC correlations in macrooxazole A confirmed substituent positions (C-5 hydroxyethyl and C-2 hydroxybenzyl) .
  • Impact of Substituents : The 2-chlorophenyl group in the target compound likely induces torsional strain, affecting molecular packing compared to less bulky substituents .

Biological Activity

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The presence of the 2-chlorophenyl group enhances its structural complexity and may influence its biological properties. Its molecular formula is C11H8ClN1O3C_{11}H_{8}ClN_{1}O_{3}, with a molecular weight of approximately 237.64 g/mol.

The specific biochemical pathways affected by this compound remain largely unknown. However, preliminary studies suggest that the compound interacts with various molecular targets, potentially inhibiting microbial growth or inducing apoptosis in cancer cells. The chlorinated aromatic structure may enhance its binding affinity to certain enzymes or receptors, leading to modifications in cellular processes.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacteria and fungi. Some studies indicate that oxazole derivatives can interfere with biofilm formation in pathogens like Staphylococcus aureus, suggesting potential applications in treating infections.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against cancer cell lines. For example, it has been tested against human adenocarcinoma-derived cell lines (e.g., colon LoVo, ovary SK-OV-3, breast MCF-7). The results indicated dose-dependent cytotoxic activity, with some derivatives demonstrating significant inhibition of cell viability at higher concentrations .

Cytotoxicity Assays

In vitro assays have demonstrated that the compound's cytotoxicity varies with concentration and exposure time. For instance, treatments at concentrations of 200 µM and 400 µM resulted in decreased cell viability rates below 50% for several derivatives tested against colon cancer cells. Notably, the presence of chlorine on the phenyl ring was associated with enhanced anticancer effects compared to fluorinated analogs .

Compound Cell Line Concentration (µM) Cell Viability (%)
This compoundLoVo (colon)200<50
This compoundLoVo (colon)400<50

Q & A

Q. What are the common synthetic routes for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate?

The synthesis typically involves cyclization of precursors such as 2-chlorobenzoyl chloride with glycine methyl ester in the presence of a base (e.g., triethylamine), followed by treatment with phosphorus oxychloride (POCl₃) to form the oxazole ring . Alternative methods include one-pot multicomponent reactions using microwave-assisted heating to improve yield and purity. Reaction optimization often focuses on solvent selection (e.g., toluene or dichloromethane) and catalyst choice (e.g., p-toluenesulfonic acid) to minimize side products .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. Tools like SHELX (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and anisotropic displacement parameters . Spectroscopic methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., 2-chlorophenyl group) and ester functionality.
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-O-C vibrations in the oxazole ring .
  • Mass Spectrometry (APCI) : For molecular weight validation (e.g., [M+H]⁺ peak) .

Q. What are the typical chemical reactions involving this compound?

Key reactions include:

  • Hydrolysis : Conversion of the ester group to carboxylic acid using LiOH in THF/MeOH .
  • Electrophilic Substitution : Halogenation or nitration at the oxazole ring’s 2-position, guided by directing effects of substituents .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C) to saturate the oxazole ring, yielding dihydro derivatives .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. Use SHELXL ’s restraints (e.g., SIMU, DELU) to model disorder, and validate refinement with Mercury CSD ’s geometry analysis tools. For twinned data, WinGX ’s integration with SHELXD enables dual-space recycling to improve phase solutions .

Q. How does the 2-chlorophenyl substituent influence biological activity compared to fluorophenyl or methylphenyl analogs?

The electron-withdrawing chloro group enhances metabolic stability but may reduce solubility. SAR studies show that:

  • 2-Chlorophenyl : Increases binding affinity to kinase targets (e.g., EGFR) due to hydrophobic interactions.
  • 4-Fluorophenyl : Improves bioavailability via enhanced solubility but reduces target selectivity.
  • 4-Methylphenyl : Balances lipophilicity and steric effects, often optimizing IC₅₀ values in enzyme assays .

Q. What methodologies are effective for analyzing intermolecular interactions in crystal packing?

Mercury CSD ’s Materials Module enables graph-set analysis of hydrogen-bonding motifs (e.g., R₂²(8) rings) and π-π stacking interactions. Compare packing similarity indices with structurally related compounds (e.g., Methyl 2-(4-chlorophenyl)oxazole derivatives) to identify conserved supramolecular motifs .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

Employ Design of Experiments (DoE) to screen variables:

  • Temperature : Higher temperatures (>100°C) accelerate cyclization but risk decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Catalyst Loading : Reduce Pd/C to 0.5 mol% in hydrogenation steps to lower costs .
    Validate purity via HPLC-MS with a C18 column (acetonitrile/water gradient) .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Standardize protocols by:

  • Using ≥95% pure compound (validated by NMR/HPLC).
  • Replicating assays across multiple models (e.g., MCF-7 vs. HeLa cells).
  • Applying molecular docking (e.g., AutoDock Vina) to confirm target binding poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
Reactant of Route 2
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Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

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